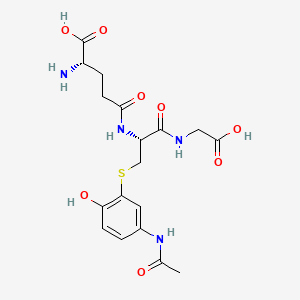

3-(Glutathion-S-yl)acetaminophen

概要

説明

3-(Glutathion-S-yl)acetaminophen is a metabolite of acetaminophen, formed through the conjugation of acetaminophen with glutathione. This compound is primarily found in the bile and is a significant marker in the study of acetaminophen metabolism and toxicity .

準備方法

Synthetic Routes and Reaction Conditions: 3-(Glutathion-S-yl)acetaminophen is synthesized in vivo through the metabolism of acetaminophen. The process involves the oxidation of acetaminophen by cytochrome P-450 enzymes to form a reactive intermediate, which subsequently reacts with glutathione to yield this compound.

Industrial Production Methods: There are no large-scale industrial production methods for this compound, as it is primarily studied in a research context. The compound is typically isolated from biological samples using preparative high-performance liquid chromatography .

化学反応の分析

Formation Reactions

GS-APAP is generated through two primary pathways:

Enzymatic Conjugation

Reaction :

-

Catalyzed by glutathione-S-transferase (GST) enzymes, particularly GSTπ, which exhibits high specificity for N-acetyl-p-benzoquinone imine (NAPQI) .

-

Kinetics :

Non-Enzymatic Conjugation

Reaction :

-

Occurs spontaneously under physiological pH (7.4) and temperature (37°C).

-

Dominates when hepatic GST activity is saturated during acetaminophen overdose .

Redox Cycling

Reaction :

-

GS-APAP undergoes reversible reduction to regenerate acetaminophen and oxidized glutathione (GSSG) .

-

Key Finding : Horseradish peroxidase catalyzes acetaminophen polymerization, which is suppressed by GSH through redox cycling .

Inhibition of Glutathione Reductase (GR)

Mechanism :

In Vitro vs. In Vivo Reactivity

Species-Specific Variations

Thermodynamic Stability

-

Degradation Products : Cysteine and mercapturic acid conjugates via γ-glutamyltransferase activity .

Competitive Pathways

| Pathway | Rate Relative to GS-APAP Formation |

|---|---|

| NAPQI polymerization | 1:3 (in GSH-depleted systems) |

| Covalent protein binding | 1:10 (hepatic necrosis threshold) |

Research Implications

科学的研究の応用

Biochemical Properties

3-(Glutathion-S-yl)acetaminophen is synthesized through the conjugation of acetaminophen with glutathione, catalyzed by the enzyme glutathione-S-transferase. This reaction neutralizes the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is produced during the metabolism of acetaminophen by cytochrome P450 enzymes. The formation of this conjugate is vital for protecting hepatocytes from oxidative stress and potential necrosis caused by NAPQI .

Scientific Research Applications

The applications of this compound are diverse and can be categorized into several key areas:

Toxicology and Hepatotoxicity Studies

- Biomarker for Liver Injury : This compound serves as a biomarker for assessing acetaminophen-induced liver toxicity. Elevated levels of this compound in biological samples can indicate exposure to toxic doses of acetaminophen, facilitating early diagnosis and intervention in cases of overdose .

- Mechanistic Studies : Research involving this compound helps elucidate the mechanisms underlying drug-induced liver injury, particularly how NAPQI contributes to hepatotoxicity and how glutathione conjugation mitigates these effects .

Drug Development and Safety Assessment

- Pharmaceutical Research : Understanding the formation and role of this compound aids pharmaceutical scientists in developing safer drugs by identifying metabolic pathways that lead to toxicity. This knowledge is crucial for designing drugs that minimize adverse effects .

- Therapeutic Interventions : Studies on this compound contribute to developing therapeutic strategies, such as using N-acetylcysteine as an antidote for acetaminophen overdose. N-acetylcysteine replenishes glutathione levels, enhancing the detoxification process involving this compound .

Biochemical Mechanisms

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit glutathione reductase, an enzyme involved in maintaining cellular redox balance. Understanding this interaction provides insights into how acetaminophen metabolism affects cellular functions and contributes to toxicity .

- Cellular Protection Mechanisms : The compound's ability to bind with NAPQI forms a less toxic conjugate that can be excreted from the body, highlighting its protective role against oxidative damage in liver cells .

Case Studies

Several studies have documented the implications of this compound in clinical and experimental settings:

作用機序

3-(Glutathion-S-yl)acetaminophen exerts its effects primarily through its role as a detoxification product of acetaminophen. The reactive intermediate formed during acetaminophen metabolism is detoxified by conjugation with glutathione, forming this compound. This process helps in preventing the accumulation of toxic intermediates and protects against liver damage .

類似化合物との比較

Acetaminophen: The parent compound from which 3-(Glutathion-S-yl)acetaminophen is derived.

N-acetylcysteine Conjugates: Similar detoxification products formed through conjugation with N-acetylcysteine.

Other Glutathione Conjugates: Compounds formed through the conjugation of various drugs with glutathione.

Uniqueness: this compound is unique due to its specific formation from acetaminophen and its role as a biomarker for acetaminophen-induced liver toxicity. Its study provides valuable insights into the detoxification pathways and mechanisms of drug-induced liver injury .

生物活性

3-(Glutathion-S-yl)acetaminophen (also known as GS-acetaminophen) is a conjugate of acetaminophen with glutathione, which plays a significant role in the detoxification processes in the liver. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety, particularly in the context of acetaminophen-induced hepatotoxicity.

Chemical Structure and Formation

This compound is formed when acetaminophen undergoes conjugation with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This reaction is facilitated by the enzyme glutathione S-transferase (GST), which catalyzes the transfer of glutathione to electrophilic sites on acetaminophen, thereby neutralizing its toxic metabolites.

Detoxification Mechanism

The primary biological activity of this compound lies in its ability to detoxify harmful metabolites generated during the metabolism of acetaminophen. The formation of this conjugate helps prevent cellular damage by facilitating the excretion of toxic substances through bile or urine.

Case Studies and Research Findings

- Hepatoprotection : Studies have demonstrated that this compound exhibits hepatoprotective effects. For instance, in animal models of acetaminophen-induced liver injury, administration of GS-acetaminophen significantly reduced markers of liver damage such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to controls .

- Dose-Response Relationship : Research indicates a dose-dependent relationship where higher concentrations of GS-acetaminophen correlate with greater reductions in hepatotoxicity markers. A study showed that doses of 100 mg/kg provided substantial protection against liver injury, whereas lower doses were less effective .

- Clinical Implications : In clinical settings, GS-acetaminophen may serve as a therapeutic agent for patients at risk of acetaminophen overdose. Its administration could potentially mitigate the severity of hepatotoxicity when given alongside acetaminophen overdoses .

Data Table: Biological Activity Summary

Mechanistic Insights

The mechanism by which this compound exerts its protective effects involves several pathways:

- Reduction of Oxidative Stress : By conjugating with reactive metabolites, GS-acetaminophen reduces oxidative stress within hepatic cells.

- Enhancement of Glutathione Levels : It may also help replenish intracellular glutathione levels, further supporting cellular defense mechanisms against oxidative damage.

- Inhibition of Apoptosis : Some studies suggest that GS-acetaminophen can inhibit apoptotic pathways activated by toxic metabolites, thus preserving hepatocyte viability .

特性

IUPAC Name |

(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNAXGMNFCUWCI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983464 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64889-81-2 | |

| Record name | 3-(Glutathion-S-yl)acetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64889-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Glutathion-S-yl)acetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064889812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-GLUTATHIONYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3YTW02XCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-(Glutathion-S-yl)acetaminophen formed and what is its significance in acetaminophen metabolism?

A: this compound is formed when the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), reacts with reduced glutathione (GSH). This reaction is a crucial detoxification pathway for acetaminophen. [, ] While NAPQI preferentially polymerizes, it can be reduced by GSH to form acetaminophen or, primarily, react with GSH to form this compound. [] This conjugation effectively neutralizes NAPQI, preventing its harmful interactions with cellular proteins and reducing the risk of liver damage. []

Q2: What are the structural characteristics of this compound and how are they confirmed?

A: this compound consists of acetaminophen with a glutathione molecule attached via a sulfur linkage. Fast Atom Bombardment Mass Spectrometry (FAB/MS) and FAB/MS/MS analyses revealed a prominent [MH]+ ion at m/z 457, confirming its molecular weight. [] Characteristic fragment ions observed during MS/MS, including losses of glycine and glutamic acid moieties, further validated the presence of the glutathione group in the molecule. []

Q3: Can you elaborate on the role of horseradish peroxidase in studying the formation and reactions of this compound?

A: Horseradish peroxidase is an enzyme used to study the oxidation of acetaminophen in vitro. [] Research shows that horseradish peroxidase catalyzes the polymerization of acetaminophen, but the addition of GSH to the reaction leads to a decrease in polymerization and the formation of GSH-acetaminophen conjugates, including this compound and 3-(Glutathion-S-yl)diacetaminophen. [] Interestingly, horseradish peroxidase can also catalyze the polymerization of synthetic this compound to a dimer conjugate, although at a slower rate compared to acetaminophen. [] These findings highlight the complex interplay between acetaminophen, GSH, and their oxidized intermediates in a system mimicking peroxidase-catalyzed oxidative metabolism.

Q4: Beyond this compound, are there other glutathione conjugates formed during acetaminophen metabolism?

A: Yes, in addition to this compound, other glutathione conjugates like 3-(Glutathion-S-yl)diacetaminophen and 3-(Diglutathion-S-yl)diacetaminophen have been identified in reaction mixtures containing acetaminophen and GSH under peroxidase-catalyzed oxidation. [] Specifically, in the presence of equimolar concentrations of acetaminophen and synthetic this compound, these di-conjugates become the major products, accounting for approximately 95% of the total. [] This emphasizes the diversity of products formed during the detoxification process of acetaminophen.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。